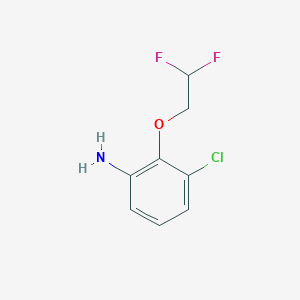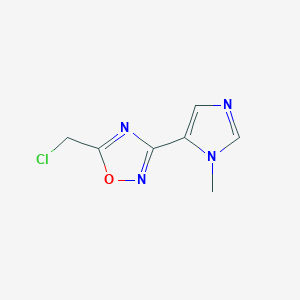
5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole
説明
5-(Chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole, also known as CMIM, is an organic compound that has been studied extensively in recent years. CMIM is a nitrogen-containing heterocyclic compound, which is composed of an oxadiazole ring and an imidazole ring. It has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. In particular, CMIM has been studied for its potential use as a novel anti-inflammatory, anti-cancer, and anti-bacterial agent.
科学的研究の応用
Corrosion Inhibition Properties
5-(Chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole derivatives have been explored for their corrosion inhibition ability towards mild steel in sulfuric acid. Studies utilizing gravimetric, electrochemical, SEM, and computational methods indicate that these derivatives form a protective layer on mild steel surfaces, demonstrating mixed-type inhibition behavior. Adsorption characteristics are described by Langmuir adsorption isotherm, suggesting a mixed physisorption and chemisorption mechanism (P. Ammal, M. Prajila, A. Joseph, 2018).
Synthesis and Antibacterial Activity
Derivatives containing the this compound structure have been synthesized and tested for their antibacterial activity. Compounds were evaluated against bacteria, mold, and yeast, demonstrating that these derivatives possess promising antibacterial properties. The synthesis process involves starting from 2-methylbenzimidazole, indicating a versatile approach for creating potentially therapeutic agents (C. N. Tien, Duc Tran Thi Cam, Ha Bui Manh, D. N. Dang, 2016).
Multifunctional Synthon for 1,2,5-Oxadiazole Derivatives
The compound has been identified as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives. Its chemical properties have been explored, including acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. This highlights its potential as a versatile intermediate in the synthesis of various heterocyclic compounds (A. I. Stepanov, D. V. Dashko, E. Stepanova, 2019).
Antibacterial Methanones Synthesis
Novel compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole have shown significant in-vitro antibacterial activity. The study evaluated the minimum inhibitory concentration and structure-activity relationships, indicating the potential for developing new antibacterial agents (N. P. Rai, V. Narayanaswamy, T. Govender, B. K. Manuprasad, S. Shashikanth, P. Arunachalam, 2010).
Photoluminescent Property of Mesogens
1,3,4-Oxadiazole derivatives, including the chloromethyl variant, have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds exhibit cholesteric and nematic/smectic A mesophases and show strong blue fluorescence emission, suggesting applications in materials science and optoelectronics (Jie Han, Fu-Li Wang, Feng-Yan Zhang, Li-rong Zhu, 2010).
特性
IUPAC Name |
5-(chloromethyl)-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-12-4-9-3-5(12)7-10-6(2-8)13-11-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDHGQGXJAYQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)

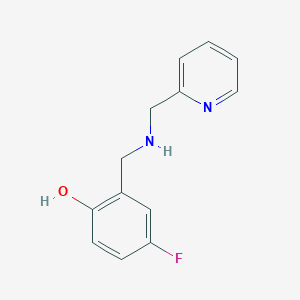
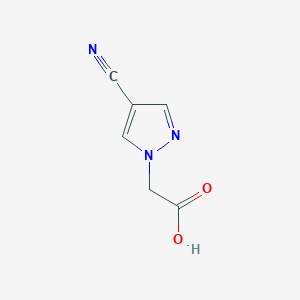
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)

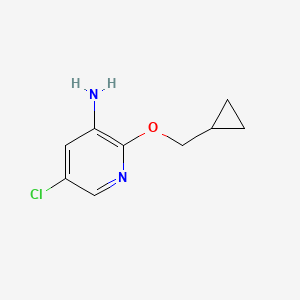
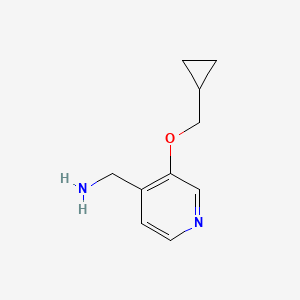
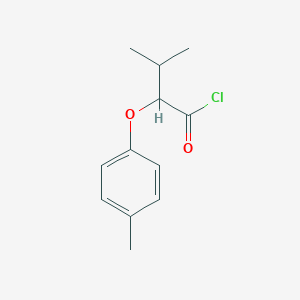
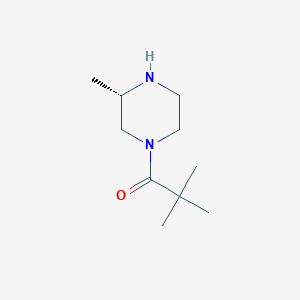
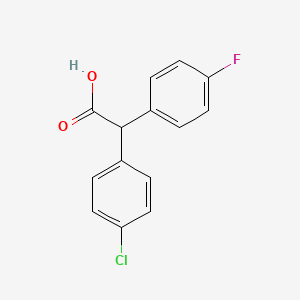
![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
